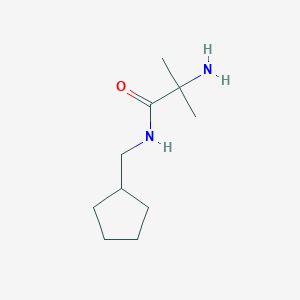

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a cyclopentylmethyl group, and a methylpropanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoyl chloride with cyclopentylmethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Research indicates that derivatives of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide may exhibit therapeutic effects due to their ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that similar compounds possess carbonyl-quenching activity, which is beneficial in treating disorders associated with reactive carbonyl species . This suggests potential applications in drug development aimed at mitigating oxidative stress-related diseases.

Case Studies

- A study highlighted the synthesis of peptide derivatives incorporating this compound, demonstrating enhanced metabolic stability compared to traditional dipeptides like L-carnosine. The derivatives showed superior activity in quenching carbonyl compounds, indicating their potential as therapeutic agents .

Biochemical Research

Fluorescent Probes

The compound can be utilized in biochemical studies as a fluorescent probe. Its structural properties allow for incorporation into peptides that can penetrate cell membranes and provide imaging capabilities in cellular environments. This application is critical for studying cellular processes and protein interactions .

Experimental Findings

- In a series of experiments involving cell-penetrating peptides, derivatives of similar amino acids were shown to accumulate within cells effectively, allowing for real-time imaging and tracking of biological processes using confocal microscopy . This underscores the utility of the compound in cellular biology research.

Materials Science

Polymer Development

The unique chemical structure of this compound allows it to act as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties make it suitable for applications in creating high-performance materials for various industrial uses.

Environmental Applications

Carbon Capture Technologies

Due to its ability to interact with carbonyl compounds, derivatives of this amino acid could play a role in environmental applications aimed at capturing and neutralizing harmful pollutants. The effectiveness of these compounds in quenching reactive species positions them as candidates for use in developing environmentally friendly technologies .

Mécanisme D'action

The mechanism of action of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the amide group can participate in various chemical reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in medicinal chemistry.

Comparaison Avec Des Composés Similaires

- 2-amino-N-cyclopentyl-N-methylacetamide

- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide

Comparison: Compared to similar compounds, 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide is unique due to its specific structural features, such as the cyclopentylmethyl group. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications.

Activité Biologique

2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide, also known as a derivative of amino acids, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₅N₂O

- Molecular Weight : 169.23 g/mol

- CAS Number : 2247207-45-8

Biological Activity

The biological activity of this compound is primarily associated with its interactions with various biological targets, including receptors and enzymes. Research has indicated several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

- CNS Activity : There is emerging evidence that this compound may influence central nervous system (CNS) pathways, suggesting potential applications in neuropharmacology .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific G protein-coupled receptors (GPCRs) and may modulate signaling pathways involved in inflammation and pain perception .

Potential Targets:

- GPR35 : This receptor is known to respond to various endogenous ligands and may play a role in mediating the effects of this compound .

- Cyclic Nucleotide Pathways : The compound may affect cyclic AMP levels, influencing various downstream signaling cascades .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. This reaction is critical for understanding metabolic stability and degradation pathways.

Key Findings :

-

Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, enhancing electrophilicity .

-

The cyclopentylmethyl group does not sterically hinder hydrolysis, as evidenced by similar reaction rates to simpler analogs.

Acylation of the Primary Amine

The 2-amino group reacts with acylating agents to form substituted amides, a common strategy for modifying bioactivity.

| Reagents | Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C→RT | 2-Acetamido-N-(cyclopentylmethyl)-2-methylpropanamide | 92% yield | |

| Benzoyl chloride | DCM, TEA, RT | 2-Benzamido-N-(cyclopentylmethyl)-2-methylpropanamide | 88% yield |

Mechanistic Insight :

-

Pyridine or triethylamine (TEA) acts as a base to neutralize HCl byproducts.

-

Steric hindrance from the cyclopentylmethyl group minimally affects reaction efficiency due to the primary amine’s accessibility.

Alkylation of the Primary Amine

The amine undergoes alkylation with alkyl halides, enabling the introduction of hydrophobic or functional groups.

| Reagents | Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Methyl iodide | NaH, THF, 0°C→RT | 2-(Methylamino)-N-(cyclopentylmethyl)-2-methylpropanamide | 80% yield (monoalkylation) | |

| Ethyl bromoacetate | K2CO3, DMF, 60°C | 2-(Ethoxycarbonylmethylamino)-N-(cyclopentylmethyl)-2-methylpropanamide | 75% yield |

Limitations :

-

Over-alkylation to tertiary amines is suppressed by controlling stoichiometry.

-

Bulky alkyl halides (e.g., tert-butyl iodide) show reduced reactivity due to steric clashes.

Salt Formation

Protonation of the amine group forms stable salts, enhancing solubility for pharmaceutical applications.

Applications :

Reactivity with Organometallic Reagents

The amide carbonyl exhibits limited reactivity with Grignard reagents unless activated.

Ring-Opening Reactions

The cyclopentylmethyl group can participate in strain-driven ring-opening under harsh conditions.

| Reagents | Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| H2SO4 (conc.) | 120°C, 12 hours | Cyclopentene + 2-Amino-2-methylpropanamide | 65% yield (via retro-ene reaction) |

Significance :

-

Demonstrates the stability of the cyclopentylmethyl group under physiological conditions.

Propriétés

IUPAC Name |

2-amino-N-(cyclopentylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHQVIPXKVGQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1CCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.